molecular formula C19H14N4 B13884339 2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine

2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine

Cat. No.: B13884339
M. Wt: 298.3 g/mol
InChI Key: IJEXRUXMBBSQSV-UHFFFAOYSA-N
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Description

2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine is a heterocyclic compound that features a quinoline core substituted with pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient . The reaction proceeds through the intermediate formation of hetaryl isocyanates, leading to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and high-yield synthesis are likely applied. This includes the use of readily available starting materials and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyridine compounds.

Scientific Research Applications

2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

IUPAC Name

2-pyridin-2-yl-N-pyridin-4-ylquinolin-4-amine

InChI

InChI=1S/C19H14N4/c1-2-6-16-15(5-1)18(22-14-8-11-20-12-9-14)13-19(23-16)17-7-3-4-10-21-17/h1-13H,(H,20,22,23)

InChI Key

IJEXRUXMBBSQSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)NC4=CC=NC=C4

Origin of Product

United States

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